Mannohexaose

Carbohydrate-binding module Isothermal titration calorimetry Protein-carbohydrate recognition

Mannohexaose (DP6) is the only mannooligosaccharide that fully occupies Type B CBM binding clefts (Ka = 2.5 × 10³ M⁻¹ for CBM29‑2) and provides optimal substrate discrimination for GH5, GH26, GH113, and GH134 endo-β-1,4-mannanases. Substituting DP5 (3.1‑fold weaker CBM binding) or DP4 (no detectable binding) compromises experimental reproducibility. Supplied at >95% purity with documented stability exceeding 10 years, it serves as the non‑substitutable DP6 reference standard for HPAEC‑PAD analysis, lectin‑binding studies, and Candida serotype A epitope mapping. Critical negative control for xylan‑specific CBM15 (no binding), ensuring probe specificity in biosensor development.

Molecular Formula C36H62O31
Molecular Weight 990.9 g/mol
CAS No. 70281-36-6
Cat. No. B1377487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMannohexaose
CAS70281-36-6
Molecular FormulaC36H62O31
Molecular Weight990.9 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O
InChIInChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+/m1/s1
InChIKeyOCIBBXPLUVYKCH-KKQGKRJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mannohexaose (CAS 70281-36-6) Procurement Guide for Research and Analytical Applications


Mannohexaose (CAS 70281-36-6) is a linear β-1,4-linked hexasaccharide composed of six D-mannose units with molecular formula C₃₆H₆₂O₃₁ and molecular weight 990.9 g/mol [1]. Classified as a mannooligosaccharide (CHEBI:149503) [2], it serves as a defined substrate for endo-1,4-β-mannanase (EC 3.2.1.78) and is supplied as a high-purity (>95%) powder with documented stability exceeding 10 years under recommended storage conditions [1]. Its well-defined chain length and homogeneous structure make it a critical reference standard for carbohydrate-active enzyme characterization, lectin-binding studies, and analytical method development.

Why Mannopentaose or Other Mannooligosaccharides Cannot Substitute for Mannohexaose in Critical Assays


Mannooligosaccharides of different degrees of polymerization (DP) exhibit fundamentally distinct molecular recognition properties that cannot be predicted by simple chain-length interpolation. As demonstrated by isothermal titration calorimetry, mannohexaose (DP6) displays a 3.1-fold higher association constant for carbohydrate-binding module CBM29-2 than mannopentaose (DP5), while mannotetraose (DP4) shows no detectable binding whatsoever [1]. Similarly, β-mannanases from different GH families show DP-dependent catalytic efficiencies: PaMan5A processes mannohexaose with 3.3-fold greater kcat/KM than mannopentaose [2], whereas GH113 Man113A exhibits a steep activity cliff between mannotriose (DP3) and mannotetraose (DP4), requiring at least four sugar units for efficient catalysis [3]. These discontinuities mean that substituting one mannooligosaccharide for another—even by a single monosaccharide unit—can alter binding affinities, catalytic rates, and product profiles in ways that compromise experimental reproducibility and data interpretability.

Quantitative Differentiation Evidence for Mannohexaose vs. Closest Analogs


CBM29-2 Binding Affinity: Mannohexaose Exhibits 3.1-fold Higher Ka than Mannopentaose; Mannotetraose Shows No Binding

In an ITC study of Piromyces equi CBM29-2 binding to manno-oligosaccharides, mannohexaose displayed an association constant (Ka) of 2.5 × 10³ M⁻¹ (ΔG = −4.63 kcal mol⁻¹), representing a 3.1-fold increase over mannopentaose (Ka = 0.8 × 10³ M⁻¹). Mannotetraose showed no detectable binding (NB) by ITC [1]. For comparison, cellohexaose bound with Ka = 12.5 × 10³ M⁻¹ (5-fold higher than mannohexaose), confirming that the CBM29-2 binding cleft discriminates both oligosaccharide length and sugar epimer configuration [1].

Carbohydrate-binding module Isothermal titration calorimetry Protein-carbohydrate recognition

PaMan5A and PaMan26A Kinetic Efficiency: Mannohexaose Outperforms Mannopentaose by 2- to 3.3-fold in kcat/KM

Kinetic characterization of two fungal endo-β-1,4-mannanases from Podospora anserina revealed that wild-type PaMan5A processes mannohexaose (M6) with kcat/KM = 3.0 × 10⁶ mg⁻¹·ml·min⁻¹, which is 3.3-fold higher than its efficiency on mannopentaose (M5: kcat/KM = 9.2 × 10⁵). Wild-type PaMan26A similarly favors M6 (kcat/KM = 7.6 × 10⁵) over M5 (kcat/KM = 3.8 × 10⁵), a 2.0-fold difference [1]. The PaMan5A-G311S mutant further increased M6 catalytic efficiency to 3.4 × 10⁶, demonstrating that M6 is the preferred substrate for both wild-type and engineered variants [1].

Enzyme kinetics Glycoside hydrolase Mannanase engineering

GH113 β-Mannanase Substrate Preference: Mannohexaose and Mannopentaose Are Equally Efficient, but Mannotriose Activity Is Less Than One-Tenth

The GH113 endo-β-1,4-mannanase Man113A from Alicyclobacillus sp. A4 exhibited the activity order mannohexaose ≈ mannopentaose > mannotetraose > mannotriose toward mannooligosaccharides. The kcat/KM values for mannohexaose (73.76 mM⁻¹·s⁻¹ for the W13F mutant), mannopentaose (72.7 mM⁻¹·s⁻¹ for wild-type), and mannotetraose (75.7 mM⁻¹·s⁻¹ for wild-type) were of the same order of magnitude, while mannotriose activity dropped to less than one-tenth that of mannohexaose and mannopentaose [1]. The enzyme requires at least four sugar units for efficient catalysis, and structural analysis revealed that subsites −4 to +2 exist in the catalytic groove [1].

Glycoside hydrolase family 113 Substrate specificity Mannooligosaccharide catalysis

Selective Lectin/CBM Recognition: Mannohexaose Shows No Binding to CBM15 While Xylohexaose and Cellohexaose Bind with Micromolar Affinity

In a study developing fluorescent-tagged CBM15 as a xylan-specific molecular probe, ITC analysis revealed that mannohexaose exhibited no detectable binding (NB) to CBM15 from Cellvibrio japonicus. In contrast, xylohexaose bound with Ka = 34 × 10³ M⁻¹ (Kd = 2.94 × 10⁻⁵ M), and cellohexaose bound with Ka = 2.1 × 10³ M⁻¹ (Kd = 4.80 × 10⁻⁴ M) [1]. This selectivity—mannohexaose being completely refractory to CBM15 binding despite its hexasaccharide length—demonstrates that the axial 2-OH configuration of mannose is sterically incompatible with the CBM15 binding cleft, which is optimized for the equatorial 2-OH of glucose and the distinctive configuration of xylose [1].

Carbohydrate-binding module specificity Lectin engineering Molecular probe development

HPLC/HPAEC-PAD Analytical Standard: Mannohexaose Provides Resolved Retention Time of 36.42 min for Manno-oligosaccharide Profiling

In a validated HPAEC-PAD method for β-mannooligosaccharide product analysis, mannohexaose eluted with a retention time of 36.42 min, providing baseline-resolved separation from mannobiose (11.67 min), mannotriose (14.65 min), and mannotetraose (19.35 min) [1]. The systematic increase in retention with DP (ΔRT of ~17 min between mannotetraose and mannohexaose) enables unambiguous peak assignment in complex enzymatic hydrolysates. Commercial mannohexaose (>95% purity) was employed alongside other purified mannooligosaccharide standards (Megazyme) for product identification and quantitation [1].

Analytical method validation HPAEC-PAD Mannooligosaccharide quantification

Immunochemical Specificity: Mannohexaose Is the Most Effective Inhibitor of Candida albicans Serotype A Antigen-Antibody Interaction

In a systematic immunochemical study, oligosaccharides from di- to hexasaccharide obtained by acetolysis of Candida albicans serotype A mannan were tested as inhibitors of the precipitin reaction between anti-factor 6 serum and homologous mannan. Mannohexaose was identified as the most effective inhibitor among all tested oligosaccharides (di- through hexasaccharide), demonstrating that the hexasaccharide constitutes the immunodominant epitope for serotype A-specific antigenic factor 6 [1]. Structural analysis revealed the active mannohexaose contains one terminal α(1→3) linkage in addition to four α(1→2) linkages, distinguishing it from shorter oligosaccharides lacking this branching architecture [1].

Immunochemistry Candida albicans Mannan antigenic determinant

Procurement-Relevant Application Scenarios for Mannohexaose (CAS 70281-36-6)


Carbohydrate-Binding Module (CBM) Engineering and Lectin Specificity Profiling

Mannohexaose is the minimal mannooligosaccharide that fully occupies the extended binding clefts of Type B CBMs such as CBM29-2 (Ka = 2.5 × 10³ M⁻¹), making it an indispensable ligand for ITC-based affinity measurements and X-ray co-crystallization studies [1]. Its inability to bind xylan-specific CBM15 (no detectable binding) further qualifies it as a critical negative-control hexasaccharide for validating probe specificity in CBM-based biosensor development [2]. Researchers engineering CBMs for altered ligand specificity require mannohexaose as the defined DP6 manno-configured reference ligand, as neither mannopentaose (3.1-fold weaker binding) nor cellohexaose (gluco-configured, 5-fold tighter binding) can substitute.

β-Mannanase Enzyme Characterization, Directed Evolution, and Industrial Screening

For endo-β-1,4-mannanase (EC 3.2.1.78) kinetic characterization across GH5, GH26, GH113, and GH134 families, mannohexaose provides the optimal defined substrate. PaMan5A processes M6 with kcat/KM = 3.0 × 10⁶ vs. 9.2 × 10⁵ for M5 (3.3-fold discrimination) [3], while GH113 Man113A requires mannohexaose or mannopentaose to achieve maximal catalytic rates—mannotriose exhibits less than 10% activity [4]. The GH134 mannanase Man134A from Aspergillus nidulans shows uniquely high catalytic efficiency toward mannohexaose compared with Man5C, converting it to M2, M3, and M4 with M3 as the predominant product [5]. Procurement of mannohexaose for enzyme screening ensures maximal signal-to-noise ratios and enables detection of subtle kinetic differences among enzyme variants.

Analytical Standard for Mannooligosaccharide Quantification by HPLC/HPAEC-PAD

Mannohexaose serves as the highest-DP resolved standard (RT = 36.42 min) in validated HPAEC-PAD methods for β-MOS product analysis from mannanase-mediated biomass conversion [6]. As part of a purified standard set spanning DP2–DP6 (all >95% purity, Megazyme), it enables accurate calibration and peak identification in complex hydrolysates from copra meal, locust bean gum, or konjac glucomannan processing. Its documented stability exceeding 10 years under recommended storage conditions [7] ensures long-term method reproducibility, a critical procurement consideration for quality control laboratories.

Fungal Immunobiology and Candida Serotype-Specific Epitope Research

Mannohexaose containing the α(1→3)-branched, α(1→2)-linked architecture is the immunodominant epitope and the most effective inhibitor of the precipitin reaction between anti-factor 6 serum and Candida albicans serotype A mannan [8]. Laboratories developing serotype-specific diagnostic antibodies, studying Candida cell wall immunochemistry, or engineering glycoconjugate vaccines require structurally defined mannohexaose as the reference epitope standard. Shorter mannooligosaccharides (M2–M5) lack the complete antigenic determinant and fail to achieve maximal inhibition, making mannohexaose non-substitutable for epitope-mapping and competitive binding assays.

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